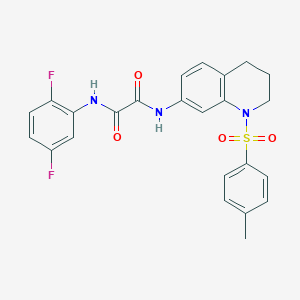

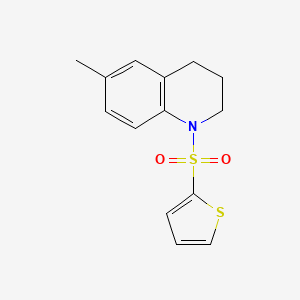

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Novel Anticancer Agents Synthesis

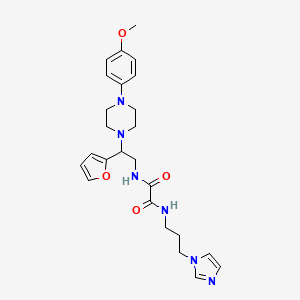

One-Pot Three-Component Synthesis of Novel Compounds :A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in complexity to the molecule of interest, demonstrating potential anticancer activities. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various human cancer cell lines. Some compounds showed more potent inhibitory activities compared to the control, 5-fluorouracil, indicating their promise as anticancer agents (Fang et al., 2016).

Mechanistic Insights into Biological Interactions

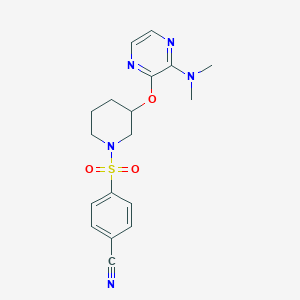

Mechanism of Nitric Oxide Reactivity and Fluorescence Enhancement :Research on the mechanism of the reaction of certain probes with nitric oxide (NO) to form N-nitrosated products in buffered aqueous solutions provides insights into how structural features influence reactivity. This study suggests that modifying the pK(a) of secondary amines could design faster-reacting probes, relevant for understanding the biological interactions of complex molecules like the one (McQuade, Pluth, & Lippard, 2010).

Progress in Chemistry of Related Structures

Progress in the Chemistry of Tetrahydroquinolines :Tetrahydroquinoline, a core component of the molecule , is highlighted for its significance in medicinal chemistry. A review summarizing progress in tetrahydroquinolines' chemistry emphasizes their presence in a wide variety of pharmacologically active compounds. This underscores the relevance of studying such structures for developing new therapeutics (Muthukrishnan, Sridharan, & Menéndez, 2019).

Synthetic Methodologies

Novel Synthetic Approaches for Di- and Mono-Oxalamides :A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain precursors via rearrangement sequences highlights a methodology that could potentially apply to the synthesis or modification of N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. Such methodologies offer new routes to derive structurally complex and biologically significant molecules (Mamedov et al., 2016).

properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2N3O4S/c1-15-4-9-19(10-5-15)34(32,33)29-12-2-3-16-6-8-18(14-22(16)29)27-23(30)24(31)28-21-13-17(25)7-11-20(21)26/h4-11,13-14H,2-3,12H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZISWBKURUQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)

![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)

![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)